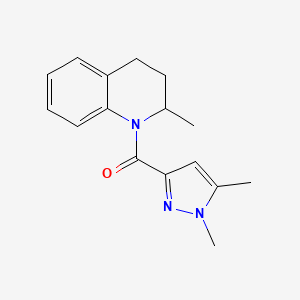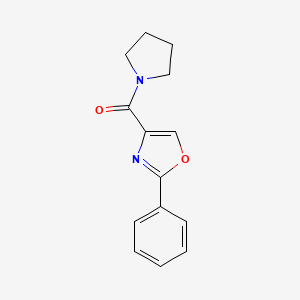
(1,5-dimethylpyrazol-3-yl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,5-dimethylpyrazol-3-yl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMQD and has the chemical formula C17H18N4O.
作用机制
The mechanism of action of DMQD is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. DMQD has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. DMQD has also been shown to modulate the release of neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
DMQD has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of neurotransmitter release, and neuroprotective effects. DMQD has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species.
实验室实验的优点和局限性
One of the advantages of DMQD is its potential as a drug candidate for the treatment of various diseases. DMQD has also been shown to have various biochemical and physiological effects, which make it a useful tool for studying enzyme activity and neurotransmitter release. However, one of the limitations of DMQD is its moderate yield during the synthesis process, which may limit its availability for research purposes.
未来方向
There are many future directions for the study of DMQD, including further investigations into its potential as a drug candidate for the treatment of various diseases. DMQD could also be studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. Additionally, further studies could be conducted to improve the yield and purity of the synthesis process for DMQD.
合成方法
The synthesis of DMQD involves the reaction between 2-methyl-3,4-dihydroquinoline and 1,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction. The yield of the synthesis process is moderate, and the purity of the compound can be improved through further purification steps.
科学研究应用
DMQD has shown potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, DMQD has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, DMQD has been investigated for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In biochemistry, DMQD has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
属性
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-8-9-13-6-4-5-7-15(13)19(11)16(20)14-10-12(2)18(3)17-14/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGEDKLAHCKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3=NN(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)

![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)

![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)

